(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one
Description
(1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one is a chlorinated derivative of adamantane, a rigid hydrocarbon framework known for its diamondoid structure. The compound features a ketone group at position 2 and a chlorine substituent at position 4, with stereochemical specificity at five chiral centers. Adamantane derivatives are valued in medicinal chemistry and materials science due to their thermal stability, lipophilicity, and ability to modulate biological activity.
Properties
CAS No. |
19301-54-3 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(1S,3S,4R,5R,7R)-4-chloroadamantan-2-one |
InChI |
InChI=1S/C10H13ClO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2/t5-,6+,7-,8+,9+/m0/s1 |
InChI Key |
VWRCUEUBWJRNRQ-KVEIKIFDSA-N |
SMILES |
C1C2CC3CC1C(C(C2)C3=O)Cl |
Isomeric SMILES |
C1[C@H]2C[C@H]3C[C@@H]1[C@H]([C@@H](C2)C3=O)Cl |
Canonical SMILES |
C1C2CC3CC1C(C(C2)C3=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of (1S,3S,4R,5R,7R)-4-Chloroadamantan-2-one with two related compounds from the evidence:
Key Observations:
- Functional Diversity : The target compound lacks the complex ester, azide, or charged nitrogen systems seen in analogs. Its simplicity may enhance synthetic accessibility compared to 3a, 4a, and the tetraazaadamantane derivative.
- Molecular Weight : The target’s lower molecular weight (~172.66 vs. 340–1113 g/mol) suggests advantages in pharmacokinetics or polymer blending.
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